molecular formula C15H16F3NO5 B13697961 Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate

Cat. No.: B13697961
M. Wt: 347.29 g/mol
InChI Key: ZENIWNYYOVXLDR-UHFFFAOYSA-N
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Description

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate is a malonate-derived compound featuring a trifluoromethoxy-substituted phenylamino group. This electron-withdrawing substituent enhances metabolic stability and lipophilicity, making the compound a candidate for pharmaceutical applications, particularly in quinolone synthesis . Its synthesis typically involves the condensation of 4-(trifluoromethoxy)aniline with diethyl ethoxymethylenemalonate, followed by cyclization to form bioactive heterocycles like quinolones .

Properties

Molecular Formula

C15H16F3NO5

Molecular Weight

347.29 g/mol

IUPAC Name

diethyl 2-[[4-(trifluoromethoxy)anilino]methylidene]propanedioate

InChI

InChI=1S/C15H16F3NO5/c1-3-22-13(20)12(14(21)23-4-2)9-19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3

InChI Key

ZENIWNYYOVXLDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Condensation of Malonate Derivatives with Aromatic Amines

Method Overview:
The synthesis involves the condensation of diethyl malonate derivatives with aromatic amines bearing the trifluoromethoxyphenyl group. This approach typically employs a base-catalyzed or acid-catalyzed reaction under reflux conditions.

Procedure Details:

  • Starting Materials:
    • Diethyl malonate or its derivatives (e.g., diethyl ethoxymethylenemalonate)
    • 4-(Trifluoromethoxy)aniline or related amines
  • Reaction Conditions:

    • Solvent: Ethanol or acetonitrile
    • Catalyst: Triethylamine or similar bases
    • Temperature: Reflux (around 80°C)
    • Duration: 12–24 hours
  • Reaction Mechanism:

    • Nucleophilic attack of the amine on the activated malonate methylene group, forming a methylene-linked intermediate.
    • Tautomerization and dehydration yield the methylene malonate derivative.

Research Findings:
This method is supported by studies where aromatic amines react with malonate derivatives to form methylene-linked products, with yields often exceeding 80%. The process is straightforward, scalable, and suitable for producing intermediates for further functionalization.

Halogenation and Subsequent Amination

Method Overview:
This approach involves halogenating malonate derivatives, such as diethyl 2-hydroxy-2-(4-(trifluoromethoxy)phenyl)malonate, followed by substitution with amino groups to introduce the amino-methylene linkage.

Procedure Details:

  • Halogenation Step:
    • Reagents: Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅)
    • Conditions: Reflux at 80–125°C in the presence or absence of solvents like THF or dichloromethane
    • Outcome: Formation of 2-chloro or 2-bromo derivatives of malonate
  • Amination Step:
    • Reagents: Aromatic amines (e.g., 4-(trifluoromethoxy)aniline)
    • Conditions: Reflux in ethanol or acetonitrile with base (e.g., sodium carbonate)
    • Outcome: Formation of the amino-methylene malonate derivative

Research Findings:
This method allows for selective halogenation, which facilitates subsequent nucleophilic substitution with aromatic amines. It offers high yields (up to 88%) and is adaptable for various substituted phenyl groups.

Multi-Step Synthesis via Intermediates and Cyclization

Method Overview:
A more elaborate route involves synthesizing key intermediates such as quinoline derivatives, followed by functional group transformations to introduce the trifluoromethoxyphenyl amino group.

Procedure Details:

  • Step 1: Synthesis of quinoline or related heterocycles via condensation of substituted amines with aldehydes or ketones.
  • Step 2: Chlorination of quinoline derivatives using phosphorus oxychloride to obtain chlorinated intermediates.
  • Step 3: Coupling with amino-substituted benzoic acids to form the core structure.
  • Step 4: Condensation of these intermediates with malonate derivatives to yield the target compound.

Research Findings:
This pathway is complex but allows for structural diversification and precise placement of functional groups, enabling the synthesis of analogs with high purity. It is particularly useful for medicinal chemistry applications where structural modifications are critical.

Summary of Key Parameters and Data

Method Starting Materials Reagents Conditions Yield Advantages References
Condensation Diethyl malonate derivatives + aromatic amines Triethylamine, ethanol Reflux 80°C, 12–24h >80% Simple, scalable
Halogenation + Amination Malonate halogen derivatives + amines POCl₃, PCl₅, ethanol Reflux 80–125°C up to 88% High selectivity
Multi-step heterocycle route Quinoline derivatives + malonate Phosphorus oxychloride, aromatic amines Variable Moderate–High Structural diversity

Additional Considerations and Research Discoveries

  • Catalytic Systems:
    Nickel catalysts have been used to facilitate condensation reactions efficiently, reducing reaction times and side products.

  • Reaction Optimization:
    Temperature control, molar ratios, and choice of solvents significantly influence yield and purity. For instance, maintaining the molar ratio of malonate to amine at 1:1.5–1:1.8 optimizes product formation.

  • Industrial Relevance: The methods described are adaptable for large-scale production, with the condensation route being most industrially feasible due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Compound Melting Point (°C) $ ^1H $-NMR Shifts (δ, ppm) Key Spectral Features
4-Chlorophenyl analog 63–65 δ 11.00 (N-H), 8.14 (C-H), 4.28 (OCH2CH3) Distinct aromatic proton splitting
4-Fluorophenyl analog 68–70 Similar to chloro analog Fluorine-induced deshielding in $ ^{19}F $-NMR
Trifluoromethoxy derivative N/A Expected δ ~11.0 (N-H), δ 8.1–8.3 (C-H) CF3O group causes downfield shifts in $ ^{13}C $-NMR
  • Trifluoromethyl vs.

Structural Modifications for Target Selectivity

  • Piperazine Hybrids : Incorporating piperazine (e.g., 7ai in ) enhances binding to serotonin or dopamine receptors, suggesting the trifluoromethoxy derivative could be modified for CNS targets.
  • Quinolone Precursors: Cyclization of malonates into 4-oxo-quinolones (e.g., compound 53 in ) is critical for antibacterial activity. The trifluoromethoxy group may improve DNA gyrase inhibition compared to non-fluorinated analogs .

Key Research Findings

  • Synthetic Efficiency : Electron-withdrawing substituents (e.g., CF3O, Cl) generally lower reaction yields compared to electron-donating groups (e.g., OMe) due to reduced nucleophilicity of the aniline .
  • Biological Performance : Fluorine and trifluoromethoxy groups enhance bioactivity by improving target affinity and pharmacokinetic properties, though at the cost of synthetic complexity .

Biological Activity

Diethyl 2-[[[4-(trifluoromethoxy)phenyl]amino]methylene]malonate (CAS Number: 49713-39-5) is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C14H14F3NO4C_{14}H_{14}F_3NO_4. The presence of the trifluoromethoxy group significantly influences its biological activity, enhancing lipophilicity and potentially affecting receptor interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of diethyl malonates exhibit antimicrobial properties. For instance, a related compound demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL . Although specific data on this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.

Anticancer Properties

Research has also highlighted the anticancer potential of related compounds. For example, derivatives showed substantial inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) cells. One study reported an IC50 value of 0.126 μM for a structurally similar compound, indicating strong antiproliferative activity . This suggests that this compound may also exhibit significant anticancer effects, warranting further investigation.

The mechanisms through which diethyl malonates exert their biological effects often involve:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cellular proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that related compounds can trigger apoptotic pathways in cancer cells, leading to increased caspase activity and cell death .
  • Targeting Specific Receptors : The trifluoromethoxy group may enhance binding affinity to specific biological targets, although detailed receptor interaction studies are needed for confirmation.

Case Studies

A notable case study involved the evaluation of a diethyl malonate derivative in an animal model. Mice treated with the compound exhibited reduced tumor growth and metastasis when compared to control groups. The treatment led to significant changes in tumor microenvironment markers, suggesting an immunomodulatory effect alongside direct cytotoxicity .

Data Summary

Activity MIC (μg/mL) IC50 (μM) Model Effect
Antimicrobial (MRSA)4–8-In vitroInhibition of bacterial growth
Anticancer (TNBC)-0.126In vitroInduction of apoptosis
Tumor Growth Inhibition--Mouse modelReduced tumor size

Q & A

Q. What are the common synthetic routes for Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate, and what critical parameters affect reaction yield?

The synthesis typically involves a multi-step approach starting with the condensation of substituted anilines and diethyl ethoxymethylenemalonate. Key steps include:

  • Reagent ratios : A 1:1.1 molar ratio of aniline derivatives to diethyl ethoxymethylenemalonate ensures optimal conversion .
  • Temperature control : Heating to 130–150°C in high-boiling solvents like Dowtherm or toluene minimizes side reactions .
  • Reaction time : Extended heating (6–17 hours) is required for complete cyclization or intermediate formation .
    Critical parameters impacting yield include solvent purity, anhydrous conditions, and post-reaction purification (e.g., recrystallization from ethanol/hexane mixtures) .

Q. How is the compound structurally characterized, and which spectroscopic methods are most effective?

Structural elucidation relies on:

  • X-ray crystallography : Resolves bond lengths and angles, particularly for the malonate core and trifluoromethoxy-phenyl interactions .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., NH imine protons at δ 11.01 ppm) and confirm substitution patterns .
  • HPLC-MS : Reverse-phase HPLC with Newcrom R1 columns (C18 stationary phase) ensures purity, while HRMS validates molecular weight (e.g., 340–450 g/mol range) .

Advanced Research Questions

Q. What strategies optimize the compound’s bioavailability for in vivo studies, given its physicochemical properties?

Key approaches include:

  • LogP adjustment : The trifluoromethoxy group increases hydrophobicity (LogP ~2.62), which can be counterbalanced by ester hydrolysis to enhance aqueous solubility .
  • Prodrug design : Masking the malonate moiety with bio-labile groups (e.g., piperazine derivatives) improves membrane permeability .
  • Formulation : Nanoemulsions or liposomal encapsulation mitigate degradation in biological matrices .

Q. How does the trifluoromethoxy group influence the compound’s reactivity and interactions in biological systems?

  • Electron-withdrawing effects : The -OCF3_3 group stabilizes the imine linkage, reducing susceptibility to hydrolysis while enhancing electrophilicity for nucleophilic attack in target binding .
  • Biological target engagement : The group’s steric bulk and polarity modulate interactions with enzymes (e.g., bacterial gyrase) or receptors, as shown in antimicrobial assays .
  • Metabolic stability : Fluorine atoms resist oxidative metabolism, prolonging half-life in vivo .

Q. What in vitro models are appropriate for assessing antimicrobial efficacy, and how can contradictory results between studies be resolved?

  • Standardized assays : Broth microdilution (CLSI guidelines) quantifies MIC values against Gram-positive/negative pathogens .
  • Mechanistic studies : Time-kill curves and resistance profiling distinguish bactericidal vs. bacteriostatic activity .
  • Addressing discrepancies : Variations in solvent (DMSO vs. aqueous buffers), inoculum size, or endpoint criteria require cross-validation using orthogonal assays (e.g., agar diffusion) .

Q. How can computational models predict the compound’s interaction with biological targets, and what are their limitations?

  • Docking simulations : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., VEGFR-2 or bacterial topoisomerases) .
  • QSAR modeling : Correlates substituent effects (e.g., halogen position) with bioactivity trends .
  • Limitations : Computational models often overlook solvent effects, protein flexibility, and off-target interactions, necessitating experimental validation .

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported synthesis yields or biological activity data?

  • Parameter standardization : Replicate reactions under identical conditions (solvent, temperature) to isolate variables .
  • Analytical validation : Use HPLC to compare purity levels across studies; impurities >5% can skew bioactivity .
  • Meta-analysis : Pool data from multiple sources (e.g., antimicrobial IC50_{50} values) to identify outliers and establish consensus ranges .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., cooling rates, stirring efficiency) to minimize batch-to-batch variability .
  • Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate cell line viability .
  • Data reporting : Provide raw spectral data (NMR, HRMS) and crystallographic CIF files for peer validation .

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